1-Isocyano-2-phenylbenzene 1-Isocyano-2-phenylbenzene
Brand Name: Vulcanchem
CAS No.: 3128-77-6
VCID: VC3910607
InChI: InChI=1S/C13H9N/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H
SMILES: [C-]#[N+]C1=CC=CC=C1C2=CC=CC=C2
Molecular Formula: C13H9N
Molecular Weight: 179.22 g/mol

1-Isocyano-2-phenylbenzene

CAS No.: 3128-77-6

Cat. No.: VC3910607

Molecular Formula: C13H9N

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

1-Isocyano-2-phenylbenzene - 3128-77-6

Specification

CAS No. 3128-77-6
Molecular Formula C13H9N
Molecular Weight 179.22 g/mol
IUPAC Name 1-isocyano-2-phenylbenzene
Standard InChI InChI=1S/C13H9N/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H
Standard InChI Key MMHFQKUQSDMGSY-UHFFFAOYSA-N
SMILES [C-]#[N+]C1=CC=CC=C1C2=CC=CC=C2
Canonical SMILES [C-]#[N+]C1=CC=CC=C1C2=CC=CC=C2

Introduction

Structural and Physicochemical Properties

The compound’s exact mass is 179.073 g/mol, with a calculated LogP value of 3.135, indicating moderate hydrophobicity . X-ray crystallographic studies of related isocyanobiphenyl derivatives reveal a planar biphenyl system with bond angles and distances consistent with conjugated π-systems . The isocyano group’s electron-withdrawing nature induces polarization at the carbon-nitrogen triple bond, making it susceptible to nucleophilic and radical attacks .

Table 1: Key Physicochemical Data for 1-Isocyano-2-phenylbenzene

PropertyValue
Molecular FormulaC13H9N\text{C}_{13}\text{H}_9\text{N}
Molecular Weight179.22 g/mol
Exact Mass179.073 g/mol
LogP3.135
HS Code2926909090

Synthesis Methodologies

Metal-Free Radical Hydrocyclization

Recent advances employ photoinduced radical pathways for synthesizing 1-isocyano-2-phenylbenzene derivatives. Under blue LED irradiation (450 nm), 2-isocyanobiphenyl undergoes hydrocyclization with thiophenols or selenols, producing α-unsubstituted pyrroles or indoles without transition-metal catalysts . This method offers exceptional functional group tolerance and avoids heavy-metal residues in pharmaceutical applications .

Table 2: Comparison of Synthesis Methods

MethodConditionsYield (%)Advantages
Suzuki CouplingPdCl2(PPh3)2\text{PdCl}_2(\text{PPh}_3)_2, 80°C65–78Scalability
Photoinduced CyclizationBlue LED, CH3CN\text{CH}_3\text{CN}, rt70–92Metal-free, mild conditions

Chemical Reactivity and Mechanistic Insights

Cycloaddition Reactions

The isocyano group participates in [2+1], [2+2], and [2+4] cycloadditions. For example, treatment with azides and triarylphosphines generates 1,3,2-diazaphosphetidine rings via a stepwise mechanism involving iminophosphorane intermediates . Density functional theory (DFT) studies reveal a rate-determining [2+1] cycloaddition between the isocyanide carbon and a P=N\text{P}=\text{N} bond, followed by rearomatization to form bicyclic products .

Hydrolytic Stability

The 1,3,2-diazaphosphetidine derivatives derived from 1-isocyano-2-phenylbenzene exhibit limited stability in protic solvents. Hydrolysis in aqueous NaHCO3\text{NaHCO}_3 cleaves the P–N bonds, regenerating the parent isocyanide and phosphine oxide . This lability necessitates anhydrous conditions for storage and reactions.

Applications in Heterocycle Synthesis

N-Heteroarenes

The compound serves as a linchpin for assembling pyrroles, indoles, and carbazoles. Radical-mediated hydrocyclization with thiophenols (PhSH\text{PhSH}) under photocatalytic conditions yields 2-aryl pyrroles in 85–92% yield . The reaction proceeds via thiyl radical addition to the isocyanide carbon, followed by intramolecular hydrogen atom transfer (HAT) and cyclization .

Organocatalysis

Iminophosphorane adducts of 1-isocyano-2-phenylbenzene act as Lewis bases in asymmetric catalysis. For instance, they facilitate the Morita-Baylis-Hillman reaction of methyl vinyl ketone with aryl aldehydes, achieving enantiomeric excesses (eeee) up to 94% . The rigid biphenyl backbone enhances stereochemical control during transition-state organization .

Future Directions

Current research focuses on exploiting 1-isocyano-2-phenylbenzene in drug discovery, particularly for kinase inhibitors and GPCR modulators. Its ability to undergo "click-like" reactions with strained alkynes under physiological conditions is being explored for bioorthogonal labeling . Additionally, computational studies aim to predict new reactivities using machine learning models trained on high-throughput screening data .

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